

# comparative analysis of the energetic properties of pyrimidine derivatives

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Compound of Interest

2,4,6-Trimethylpyrimidine-5carboxylic acid

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# A Comparative Guide to the Energetic Properties of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental and Theoretical Data

The pyrimidine scaffold, a nitrogen-rich heterocycle fundamental to nucleic acids, has emerged as a promising backbone for the development of next-generation high-energy-density materials (HEDMs).[1] The inherent thermal stability and high nitrogen content of the pyrimidine ring contribute to favorable energetic properties, including high heats of formation and detonation performance.[1] This guide provides a comparative analysis of key energetic and safety parameters of various pyrimidine derivatives, contrasting them with established explosives to inform the rational design of new energetic compounds.

## **Quantitative Analysis of Energetic Properties**

The performance of an energetic material is defined by properties such as heat of formation, density, detonation velocity (Vd), and detonation pressure (P). High values in these areas are indicative of superior energetic output. The following table summarizes these properties for several advanced pyrimidine-based compounds compared to 2,4,6-trinitrotoluene (TNT) and Octogen (HMX), two widely used military explosives. The data presented is a compilation from





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experimental measurements and theoretical (Density Functional Theory, DFT) calculations.[1] [2]



Compound Name	Chemical Formula	Heat of Formation (kJ/mol)	Density (g/cm³)	Detonation Velocity (km/s)	Detonation Pressure (GPa)
TNT (Reference)	C7H5N3O6	-61.5[1]	1.65[1]	6.90[1]	19.0[1]
HMX (Reference)	C4H8N8O8	+74.9	1.91[2]	9.14[2]	39.2[2]
NTAPDO	C4H5N7O4	N/A	1.95[3]	9.25[3]	39.1[3]
BITE-101	C5H3N9O4	N/A	1.96[2]	9.31[2]	39.3[2]
Generic Azido- Tetrazole Pyrimidines	Varies	+119 to +754 (Calculated) [4]	1.81–1.96 (Calculated) [4]	7.97–8.25 (Calculated)	24.9–31.4 (Calculated)

Note:

NTAPDO

(2,4,6-

triamino-5-

nitropyrimidin

e-1,3-dioxide)

and BITE-101

(4-amino-7,8-

dinitropyrazol

o-[5,1-d][5][6]

[7][8]-

tetrazine-2-

oxide, a

fused

pyrimidine

derivative)

are advanced

energetic

materials.

Data for

azido-



tetrazole

pyrimidines

represents a

calculated

range for a

class of

compounds.

## **Safety and Stability Parameters**

For practical applications, high performance must be balanced with safety, particularly low sensitivity to accidental initiation from stimuli like impact and friction, and high thermal stability. The following table compares these critical safety properties.

Compound Name	Decomposition Temp. (°C)	Impact Sensitivity (J)	Friction Sensitivity (N)
TNT (Reference)	295	15	353
HMX (Reference)	279[2]	7.4[2]	120
NTAPDO	284[2]	8[3]	240[3]
BITE-101	295[2]	18[2]	128[2]
Generic Azido- Tetrazole Pyrimidines	217-244 (Calculated)	>40 (Calculated)	>360 (Calculated)

Note: Higher values

for Impact and Friction

Sensitivity indicate

lower sensitivity (i.e.,

greater insensitivity),

which is a desirable

safety characteristic.

# Visualizing Synthesis and Characterization Workflows

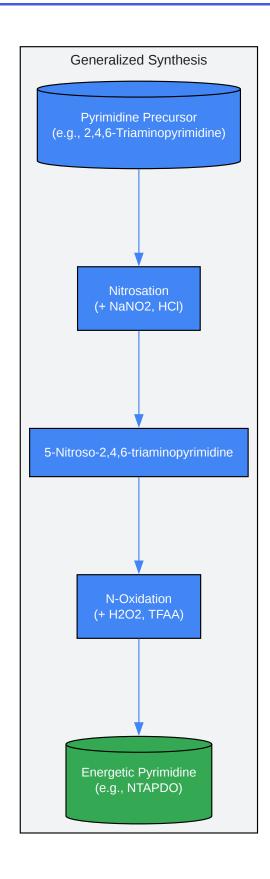






The development of novel energetic materials follows a structured workflow from synthesis to performance evaluation. The diagrams below illustrate a generalized synthetic pathway for energetic pyrimidines and the subsequent characterization process.

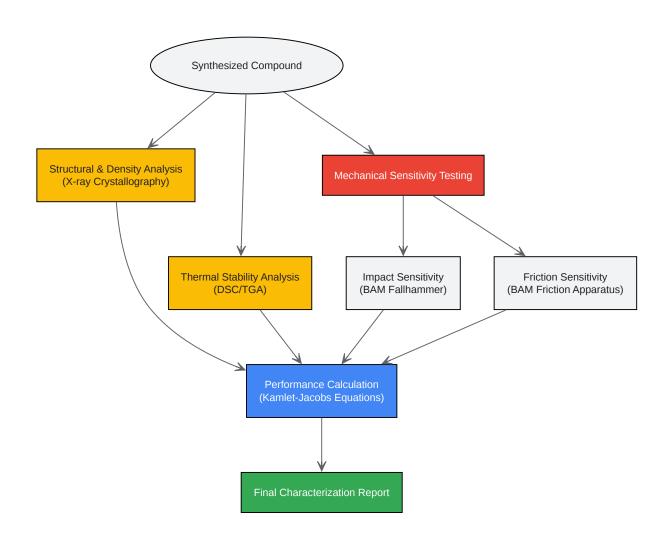




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A generalized synthesis pathway for an energetic pyrimidine derivative.





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Workflow for the characterization of energetic materials.

## **Experimental Protocols**

Accurate and reproducible data are paramount in the evaluation of energetic materials. The following sections detail the standard methodologies used to determine the key properties discussed in this guide.



## **Determination of Thermal Stability**

Thermal stability is commonly assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] TGA measures the change in mass of a sample as it is heated. Exothermic decomposition events are identified by peaks in the DSC curve, with the onset temperature indicating the beginning of thermal degradation.
- Apparatus: A differential scanning calorimeter.
- Procedure:
  - A small amount of the sample (typically 1-5 mg) is placed in an aluminum or copper crucible.
  - The crucible is placed in the DSC instrument alongside an empty reference crucible.
  - The samples are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[6]
  - The heat flow and sample mass are recorded as a function of temperature.
  - The onset temperature of the major exothermic peak is reported as the decomposition temperature.

## **Determination of Mechanical Sensitivity**

Mechanical sensitivity tests evaluate the response of an energetic material to external stimuli such as impact and friction. The German Federal Institute for Materials Research (BAM) standard tests are widely used.[1]

- Impact Sensitivity (BAM Fallhammer):
  - Principle: This test determines the energy required to cause a reaction (e.g., explosion, flame, or smoke) in a sample upon impact by a falling weight.[1]



 Apparatus: BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder.

#### Procedure:

- A small, measured amount of the sample (approx. 10 mm³) is placed in the apparatus.
   [9]
- A drop weight is released from a specified height.
- A series of tests are conducted at various heights to determine the energy at which there is a 50% probability of initiation.
- Statistical methods like the Bruceton or Neyer d-optimal method are often used to analyze the results and determine the H<sub>50</sub> value (the height from which the drop weight has a 50% probability of causing an explosion).[1]
- Friction Sensitivity (BAM Friction Apparatus):
  - Principle: This test measures the sensitivity of a material to frictional stimuli by subjecting it to friction between a stationary porcelain pin and a moving porcelain plate.[10][11]
  - Apparatus: BAM Friction Apparatus, equipped with a weighted loading arm, a porcelain pin, and a motor-driven porcelain plate.[11]

#### Procedure:

- A small amount of the sample is placed on the porcelain plate.[12]
- The porcelain pin is lowered onto the sample, and a specific load is applied via the loading arm.[11]
- The motor is activated, causing the plate to move back and forth once under the pin over a distance of 10 mm.[9][11]
- The test is repeated with varying loads to find the lowest load at which a reaction (e.g., crackling, spark, or flame) occurs in at least one out of six trials.[9] This value is reported as the friction sensitivity.



## **Calculation of Detonation Properties**

For novel compounds where large-scale experimental testing is not yet feasible, detonation velocity and pressure are often predicted using empirical thermochemical codes.

- Principle: The Kamlet-Jacobs (K-J) equations are a widely used empirical method to
  estimate the detonation properties of C,H,N,O explosives based on their elemental
  composition, density (ρ), and calculated heat of formation (ΔHf).[1][13]
- Equations:
  - Detonation Velocity (Vd, km/s) = A (1 + Bp)  $[N(\bar{M})^{1/2}Q^{1/2}]$
  - Detonation Pressure (P, GPa) = K  $ρ^2$  [N( $\bar{M}$ )<sup>1</sup>/<sup>2</sup>Q<sup>1</sup>/<sup>2</sup>] (Where A, B, and K are constants, N is the moles of gas per gram of explosive,  $\bar{M}$  is the average molecular weight of the gaseous products, and Q is the heat of detonation).[13]

#### Procedure:

- The solid-phase heat of formation is determined, often computationally using quantum mechanical methods like DFT.[14][15]
- The crystal density is either measured experimentally (e.g., via X-ray crystallography) or calculated.
- The detonation products are predicted based on established rules (e.g., Kistiakowsky-Wilson rules).[13]
- These values are input into the K-J equations or more advanced software like EXPLO5 to calculate the detonation velocity and pressure.[16]

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